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Compound of Interest

Compound Name: DL-Cysteine

Cat. No.: B559558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal

molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol

group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox

homeostasis. This technical guide provides an in-depth exploration of the chemical and

physical properties of DL-cysteine, offering a valuable resource for researchers, scientists, and

professionals in drug development. The information herein is presented to facilitate a

comprehensive understanding of this multifaceted amino acid, with a focus on quantitative

data, detailed experimental methodologies, and the visualization of its involvement in key

biological pathways.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of DL-Cysteine are summarized in the

tables below, providing a consolidated reference for its key properties.

General and Physical Properties
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Property Value Reference(s)

Molecular Formula C₃H₇NO₂S [1][2]

Molecular Weight 121.16 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[3][4]

Melting Point 225 °C (decomposes) [2][5]

Density 1.334 g/cm³ (estimate) [4]

pKa₁ (α-carboxyl) ~1.92 [6]

pKa₂ (α-ammonium) ~8.37 [6]

pKa₃ (thiol) ~10.46 [6]

Solubility Profile
Solvent Solubility Reference(s)

Water Partly soluble [2][5]

1 N HCl 25 mg/mL [2][5]

Ethanol Soluble [2]

Acetic Acid Soluble [2]

Acetone Insoluble [2]

DMSO Soluble [4]

Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of

DL-Cysteine.

Melting Point Determination (Capillary Method)
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Objective: To determine the temperature at which DL-Cysteine transitions from a solid to a

liquid state.

Materials:

DL-Cysteine powder

Capillary tubes (sealed at one end)

Melting point apparatus

Mortar and pestle

Procedure:

Sample Preparation: A small amount of dry DL-Cysteine powder is finely ground using a

mortar and pestle.

Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The

tube is then inverted and tapped gently to pack the powder into the sealed end. The packed

sample height should be 2-3 mm.

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting

point apparatus.

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per

minute) near the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire solid has melted are recorded as the melting range. For DL-
Cysteine, decomposition is observed at the melting point.

Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of DL-Cysteine in a given solvent at a

specific temperature.

Materials:
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DL-Cysteine powder

Solvent of interest (e.g., water)

Thermostatic shaker or water bath

Analytical balance

Filtration apparatus (e.g., syringe filter)

Evaporating dish

Procedure:

Saturation: An excess amount of DL-Cysteine is added to a known volume of the solvent in

a sealed container.

Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant

temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to

remove any undissolved solid.

Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total

weight is recorded.

Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven

at a temperature below the decomposition point of cysteine).

Final Weighing: The evaporating dish containing the dried solute is weighed again.

Calculation: The solubility is calculated from the mass of the dissolved DL-Cysteine and the

volume of the solvent used.

Spectroscopic Analysis
Objective: To identify the functional groups present in DL-Cysteine based on their

characteristic infrared absorption frequencies.
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Materials:

DL-Cysteine powder

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet): A small amount of DL-Cysteine (1-2 mg) is mixed with

approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is

ground to a fine, homogenous powder.

Pellet Formation: The powder mixture is placed into a pellet die and pressed under high

pressure to form a thin, transparent pellet.

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands

corresponding to the functional groups of DL-Cysteine, such as O-H, N-H, C=O, and S-H

stretches.

Objective: To elucidate the molecular structure of DL-Cysteine by analyzing the magnetic

properties of its atomic nuclei.

Materials:

DL-Cysteine

Deuterated solvent (e.g., D₂O)

NMR tubes
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NMR spectrometer

Procedure:

Sample Preparation: A small amount of DL-Cysteine is dissolved in a deuterated solvent

(e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and

shimmed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the

number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer

acquisition time due to the lower natural abundance of ¹³C.

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier

transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and

integration of the signals are analyzed to confirm the structure of DL-Cysteine.

Objective: To determine the molecular weight and fragmentation pattern of DL-Cysteine.

Materials:

DL-Cysteine

Solvent (e.g., methanol/water mixture)

Mass spectrometer (e.g., with electrospray ionization - ESI)

Procedure:

Sample Preparation: A dilute solution of DL-Cysteine is prepared in a suitable solvent.

Infusion: The solution is introduced into the mass spectrometer's ion source via direct

infusion.
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Ionization: The DL-Cysteine molecules are ionized, typically using a soft ionization

technique like ESI to minimize fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the

mass analyzer.

Detection and Spectrum Generation: The detector records the abundance of ions at each

m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular

weight of DL-Cysteine.

Signaling Pathways
Cysteine plays a critical role in several fundamental signaling pathways. The following

diagrams, generated using the DOT language, illustrate some of these key pathways.
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Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.

Glutathione Synthesis Pathway
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Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)
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Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.
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Conclusion
This technical guide has provided a detailed overview of the core chemical and physical

properties of DL-Cysteine. The tabulated data offers a quick and accessible reference, while

the experimental protocols provide a foundation for laboratory investigation. The inclusion of

signaling pathway diagrams highlights the central role of cysteine in fundamental biological

processes. It is anticipated that this comprehensive resource will be of significant value to

researchers, scientists, and drug development professionals working with this important amino

acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to

expand our understanding of this molecule's significance in biology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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